tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate
Overview
Description
This compound is a significant intermediate in many biologically active compounds . Its IUPAC name is tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1-piperidinecarboxylate .
Synthesis Analysis
The compound can be synthesized through several steps. One method involves using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . Another method involves a two-step process starting with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.Molecular Structure Analysis
The molecular structure of the compound has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The optimized molecular structure coheres with the single crystal structure ascertained via the experiment .Chemical Reactions Analysis
The compound is acquired through two substitution reactions . It can also be synthesized from Pinacol and 1-N-BOC-4-BROMOPIPERIDINE and CATECHOLBORANE .Physical and Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . Its molecular weight is 323.24 .Scientific Research Applications
Intermediate in Biologically Active Compounds
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate is identified as an important intermediate in the synthesis of various biologically active compounds. An example includes its role in the synthesis of crizotinib, a notable therapeutic agent (Kong et al., 2016).
Structural Characterization and Analysis
This compound has been extensively studied for its structural properties, including crystal structure and conformational analysis. Techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction have been employed to confirm its structure. Density Functional Theory (DFT) calculations are also utilized to compare and validate the experimental findings (Ye et al., 2021).
Application in Polymer Synthesis
It serves as a crucial component in the synthesis of various polymers. These polymers, containing this compound in the main chain, exhibit unique characteristics like high solubility in organic solvents and deeply colored properties, making them suitable for various industrial applications (Welterlich et al., 2012).
Development of Fluorescent Nanoparticles
This compound has been used in the development of fluorescent nanoparticles, particularly in conjunction with polyfluorene building blocks. These nanoparticles show potential in various applications due to their high fluorescence emission and tunable emission wavelengths (Fischer et al., 2013).
Role in Synthesis of Radioprotective Agents
It has been utilized in the synthesis of novel chiral nitronyl nitroxyl radicals, which are being explored for their radioprotective effects. These compounds are of significant interest in developing new radioprotectors for medical applications (Qin et al., 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boronic esters are generally used in metal-catalyzed carbon–carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura cross-coupling reaction . In this process, the boronic ester is transferred from boron to a transition metal, typically palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is used to create new carbon–carbon bonds, which is a fundamental step in the synthesis of many complex organic compounds .
Pharmacokinetics
It’s important to note that the ph strongly influences the rate of reaction of boronic pinacol esters, which can be considerably accelerated at physiological ph .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds. This is a crucial step in the synthesis of many biologically active compounds .
Action Environment
Environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability. For instance, the rate of reaction of boronic pinacol esters can be considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Biochemical Analysis
Biochemical Properties
Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with enzymes such as palladium-catalyzed cross-coupling enzymes, facilitating the formation of complex organic molecules. The nature of these interactions involves the coordination of the boron atom in the compound with the palladium catalyst, enabling the transfer of organic groups and the formation of new bonds .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by altering the flux of metabolic pathways, potentially impacting the production of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boron atom in the compound forms reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in enzyme activity and subsequent alterations in cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time . These temporal changes are important for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways or modulating gene expression . At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the conversion of substrates into products . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . These interactions are essential for understanding the broader metabolic impact of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of the compound is critical for its biological activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, the compound may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes . Understanding the subcellular localization is essential for elucidating the precise mechanisms of action of the compound.
Properties
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26BNO4/c1-13(2,3)19-12(18)17-9-8-11(10-17)16-20-14(4,5)15(6,7)21-16/h10H,8-9H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTANYAQYIYMEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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